Aluminium fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

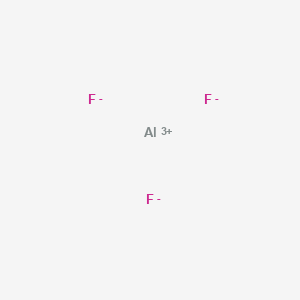

Aluminum trifluoride, also known as aluminum(III) fluoride, is an inorganic compound with the chemical formula AlF₃. It is a colorless to white crystalline solid that is primarily used in the aluminum industry. Aluminum trifluoride is known for its high melting point of 1291°C and its ability to form a three-dimensional polymeric network in its crystalline state .

Métodos De Preparación

Aluminum trifluoride can be synthesized through several methods:

Reaction with Hydrogen Fluoride: One common method involves the reaction of hydrogen fluoride (HF) with aluminum hydroxide (Al(OH)₃), aluminum oxide (Al₂O₃), or metallic aluminum (Al).

Reaction with Hydrofluoric Acid: Another method involves the reaction between aluminum chloride (AlCl₃) and hydrofluoric acid (HF).

Industrial Production: Industrially, aluminum trifluoride is often produced from fluorite (CaF₂), sulfuric acid (H₂SO₄), and aluminum hydroxide.

Análisis De Reacciones Químicas

Aluminum trifluoride undergoes various chemical reactions:

Oxidation and Reduction: Aluminum trifluoride can participate in redox reactions, particularly in the presence of strong reducing agents.

Substitution Reactions: It can undergo substitution reactions with other halides and fluorides.

Aplicaciones Científicas De Investigación

Aluminum trifluoride has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions due to its strong Lewis acidity.

Lithium-ion Batteries: Research has shown that aluminum trifluoride can be used as a cathode material in lithium-ion batteries, offering high energy density.

Material Science: It is used in the production of ceramics, glasses, and electronics due to its ability to modify the refractive index of glass and its properties as a flux in ceramics.

Mecanismo De Acción

The mechanism of action of aluminum trifluoride involves its ability to bind to and activate heterotrimeric G proteins. This binding mimics the chemical structure of a phosphate and influences the activity of ATP phosphohydrolases and phospholipase D . This property has proven useful for studying G protein activation and understanding the biochemical mechanism of GTP hydrolysis .

Comparación Con Compuestos Similares

Aluminum trifluoride is often compared with other metal fluorides such as:

Boron Trifluoride (BF₃): Both are strong Lewis acids, but aluminum trifluoride has a higher melting point and is less volatile.

Gallium Trifluoride (GaF₃): Similar in structure, but gallium trifluoride is more soluble in water.

Indium Trifluoride (InF₃): Indium trifluoride has different catalytic properties and is used in different industrial applications.

Aluminum trifluoride’s unique properties, such as its high melting point and strong Lewis acidity, make it a valuable compound in various industrial and scientific applications.

Propiedades

Número CAS |

17949-86-9 |

|---|---|

Fórmula molecular |

AlF3 |

Peso molecular |

83.976748 g/mol |

Nombre IUPAC |

aluminum;trifluoride |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 |

Clave InChI |

KLZUFWVZNOTSEM-UHFFFAOYSA-K |

Impurezas |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium |

SMILES |

[F-].[F-].[F-].[Al+3] |

SMILES canónico |

[F-].[F-].[F-].[Al+3] |

Color/Form |

White, hexagonal crystals |

Densidad |

2.88 at 77 °F (USCG, 1999) 3.10 2.9 g/cm³ |

melting_point |

1291 °C |

Key on ui other cas no. |

7784-18-1 |

Descripción física |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL. DryPowder; DryPowder, OtherSolid; OtherSolid HYGROSCOPIC WHITE OR COLOURLESS CRYSTALS. |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilidad |

In water, 0.559 g/100 mL @ 25 °C Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect. INSOL IN ALC & ACETONE Solubility in water, g/100ml at 20 °C: 0.5 |

Sinónimos |

aluminum fluoride aluminum trifluoride |

Presión de vapor |

1 mm Hg @ 1238 °C Vapor pressure, Pa at 1238 °C: 133 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)

![(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid](/img/structure/B100305.png)